Palm-glutamic acid conjugated with tert-butyl and N-hydroxysuccinimide, commonly referred to as Palm-glu(NHS)-Otbu, is a derivative of N-palmitoyl-L-glutamic acid. This compound is notable for its utility in bioconjugation and peptide synthesis, particularly in the development of lipophilic peptides. The addition of tert-butyl and NHS ester groups enhances its reactivity and makes it a valuable reagent for modifying peptides and proteins, facilitating their integration into various biochemical applications .
Palm-glu(NHS)-Otbu is classified under albumin binding conjugation reagents. It is primarily sourced from synthetic processes involving palmitic acid and glutamic acid derivatives. The compound's chemical structure can be described by the formula with a molecular weight of approximately 538.73 g/mol. It is stored as a solid under inert gas at -20°C to maintain its stability .
The synthesis of Palm-glu(NHS)-Otbu involves several key steps:
The molecular structure of Palm-glu(NHS)-Otbu consists of a palmitic acid moiety linked to L-glutamic acid through an amide bond, with a tert-butyl ester protecting the carboxylic acid group. The NHS group facilitates conjugation reactions with amine-containing compounds.
The structural representation highlights the functional groups that contribute to its reactivity in bioconjugation processes .
Palm-glu(NHS)-Otbu participates in various chemical reactions primarily involving nucleophilic attack by amines on the NHS ester group. This reaction leads to the formation of stable amide bonds, which are crucial for peptide synthesis.
These reactions are essential for creating modified peptides that exhibit enhanced pharmacological properties or improved stability .
The mechanism of action for Palm-glu(NHS)-Otbu revolves around its ability to facilitate peptide modifications through covalent bonding:
This mechanism is critical for synthesizing lipid-conjugated peptides that can enhance cellular uptake or target specific tissues .
These properties make Palm-glu(NHS)-Otbu suitable for various laboratory applications, particularly in peptide synthesis where solubility and reactivity are crucial .
Palm-glu(NHS)-Otbu has several applications in scientific research:
Palm-Glu(NHS)-OtBu (CAS# 204521-63-1) represents a strategically engineered molecular tool that addresses fundamental challenges in peptide drug development. This multifunctional compound features three critical moieties integrated into a glutamic acid backbone: a palmitoyl (C16) fatty acid chain, a tert-butyl ester (OtBu) protecting group, and an N-hydroxysuccinimide (NHS) active ester. The palmitoyl group serves as a potent lipophilic modifier that significantly enhances the membrane permeability of therapeutic peptides, enabling efficient cellular uptake that would be unattainable with native hydrophilic structures. This property is particularly crucial for peptide therapeutics targeting intracellular pathways or requiring prolonged systemic exposure [1] [4].
The NHS ester component provides exceptional reactivity toward primary amines, facilitating efficient conjugation with lysine residues or N-terminal amino groups under mild physiological conditions (pH 7-8). This results in stable amide bond formation without requiring additional coupling agents. The reaction proceeds through nucleophilic attack where the amine displaces the NHS group, generating the conjugated product with high efficiency. Concurrently, the tert-butyl ester acts as an orthogonal protecting group for the alpha-carboxylic acid functionality, preventing unwanted side reactions during peptide synthesis while maintaining stability under NHS conjugation conditions. This protection is strategically designed to be removable under acidic conditions (e.g., trifluoroacetic acid), enabling sequential deprotection after conjugation for further structural elaboration [1] [4] [9].
The molecular architecture of Palm-Glu(NHS)-OtBu (C₂₉H₅₀N₂O₇, MW 538.72 g/mol) enables precise spatial arrangement of these functional groups. The L-configuration of glutamic acid ensures compatibility with biological systems, while the palmitoyl chain induces significant conformational changes in conjugated peptides, promoting interactions with lipid bilayers and serum albumin. This albumin binding extends plasma half-life by reducing renal clearance and providing a circulating reservoir for sustained release—a pharmacokinetic enhancement critical for once-daily dosing regimens in chronic diseases [1] [7] [8].
Table 1: Physicochemical Properties of Palm-Glu(NHS)-OtBu
Property | Specification | Measurement Conditions |
---|---|---|
Molecular Formula | C₂₉H₅₀N₂O₇ | - |
Molecular Weight | 538.72 g/mol | - |
Appearance | White to off-white crystalline powder | Visual |
Melting Point | 84-91°C | Differential scanning calorimetry |
Optical Rotation ([α]D²⁰) | -12.5° to -15.0° | c=1 in methanol |
Solubility | Soluble in chloroform | 25°C |
Insoluble in water (5.1×10⁻⁴ g/L) | 25°C | |
Density | 1.08±0.1 g/cm³ | 20°C at 760 Torr |
Refractive Index | 1.501 | Calculated |
Purity | ≥99% (HPLC) | Reverse-phase chromatography |
The development of Palm-Glu(NHS)-OtBu emerged from the convergence of three scientific needs: prolonged peptide therapeutic half-life, enhanced membrane permeability, and efficient conjugation chemistry. Early peptide lipidation strategies (1980s-1990s) employed simple fatty acid acylation, but these suffered from uncontrolled polymerization and low conjugation efficiency. A breakthrough came with Novo Nordisk's research on glucagon-like peptide-1 (GLP-1) analogs, where scientists systematically explored lipidated derivatives to overcome the native peptide's minute-scale half-life. This work identified the Glu(OSu)-OtBu framework as an ideal spacer that optimally positions the palmitoyl group for both albumin binding and preserved receptor activation [2] [8].
The compound gained prominence through its incorporation in liraglutide (Victoza®), the first FDA-approved GLP-1 analog featuring a C16 fatty acid chain. Patent WO9808871 (1998) established the foundational claims for acylated GLP-1 analogs, while WO9943706 (1999) detailed synthetic approaches using Palm-Glu(NHS)-OtBu as a key building block. These patents demonstrated that attaching the palmitoyl group via glutamate's gamma-carboxylate maintained full receptor agonism while extending half-life from minutes to 14 hours—a revolutionary improvement that enabled once-daily dosing [2] [8].
Subsequent innovations refined the synthesis and application of Palm-Glu(NHS)-OtBu. A 2016 study published in the Journal of Peptide Science detailed an optimized solid-phase synthetic route using this modifier, achieving liraglutide in >95% purity with minimized epimerization. This methodology leveraged the orthogonal protection strategy inherent in Palm-Glu(NHS)-OtBu, allowing sequential coupling at lysine residues without premature deprotection. The work established standardized protocols for incorporating this modifier into complex peptide architectures while maintaining chiral integrity at the glutamic acid center [2] [8].
The patent landscape surrounding Palm-Glu(NHS)-OtBu expanded dramatically as its therapeutic utility became evident. Key intellectual property milestones include EP2349882B1 (2011) covering GLP-1 analogs with albumin-binding side chains, and WO2016067271A1 (2016) claiming synthetic improvements for large-scale manufacturing. These patents collectively protect methods of conjugation, specific therapeutic constructs, and purification processes for lipopeptides synthesized using this modifier. The continuing innovation is evidenced by WO2017138855A1 (2017), which describes novel lipidated insulin analogs incorporating the Palm-Glu(NHS)-OtBu framework [2] [8].
Table 2: Historical Development Milestones of Palm-Glu(NHS)-OtBu
Year | Milestone | Significance |
---|---|---|
1998 | WO9808871A1 - Acylated GLP-1 peptide analogs | First patent describing lipidation strategy for GLP-1 analogs |
1999 | WO9943706A1 - Derivatives of GLP-1 | Detailed synthetic methods using Palm-Glu(NHS)-OtBu precursors |
2011 | EP2349882B1 - GLP-1 analogs with albumin-binding side chains | Protected therapeutic constructs using this modifier |
2015 | US20150073173A1 - Peptide derivatives | Expanded claims on structural variants and conjugates |
2016 | Journal of Peptide Science synthetic optimization | Established high-fidelity manufacturing protocols |
2016 | WO2016067271A1 - Improved process for liraglutide synthesis | Scaled production using Palm-Glu(NHS)-OtBu conjugation |
2017 | WO2017138855A1 - Insulin analogs with Glu-based lipidation | Extended application beyond GLP-1 to insulin therapeutics |
Table 3: Global Suppliers of Palm-Glu(NHS)-OtBu
Supplier | Location | Purity Specification | Specialization |
---|---|---|---|
IRIS Biotech GmbH | Germany | Research Grade | Peptide synthesis building blocks |
Simagchem Corporation | China | >95% | Large-scale pharmaceutical intermediates |
ChemImpex International | USA | ≥99% (HPLC) | High-purity research chemicals |
BOC Sciences | USA | >96% | Drug development reagents |
Hangzhou Cherry Pharmaceutical Technology | China | Inquire | Custom synthesis |
Advanced ChemTech | USA | Standard | Peptide synthesis reagents |
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: